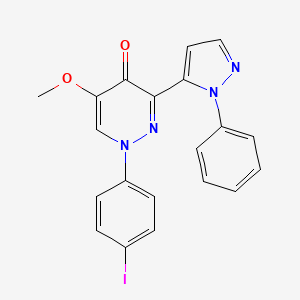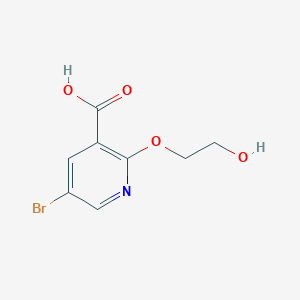
Ethyl 4-chloro-3,3-diethoxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloro-3,3-diethoxybutanoate is an organic compound with the molecular formula C10H19ClO4. It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical industry. This compound is characterized by its chloro and diethoxy functional groups, which make it a valuable building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-3,3-diethoxybutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with thionyl chloride to form ethyl 4-chloroacetoacetate. This intermediate is then reacted with ethanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of efficient catalysts and solvents, along with precise temperature and pressure control, is crucial for the successful industrial production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-chloro-3,3-diethoxybutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The diethoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form ethyl 4-chloro-3-hydroxybutanoate.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Ethyl 4-chloro-3-hydroxybutanoate.
Reduction: Ethyl 4-chloro-3-hydroxybutanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chloro-3,3-diethoxybutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including chiral drugs and statins.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 4-chloro-3,3-diethoxybutanoate involves its conversion into active intermediates through various chemical reactions. These intermediates can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. For example, the reduction product, ethyl 4-chloro-3-hydroxybutanoate, can inhibit certain enzymes involved in cholesterol biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-chloro-3-hydroxybutanoate: A closely related compound used in the synthesis of statins.
Ethyl 4-chloroacetoacetate: An intermediate in the synthesis of ethyl 4-chloro-3,3-diethoxybutanoate.
Ethyl 3,3-diethoxybutanoate: Lacks the chloro group but shares similar reactivity.
Uniqueness
This compound is unique due to its combination of chloro and diethoxy functional groups, which provide distinct reactivity patterns. This makes it a valuable intermediate for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical industry .
Eigenschaften
CAS-Nummer |
65840-81-5 |
|---|---|
Molekularformel |
C10H19ClO4 |
Molekulargewicht |
238.71 g/mol |
IUPAC-Name |
ethyl 4-chloro-3,3-diethoxybutanoate |
InChI |
InChI=1S/C10H19ClO4/c1-4-13-9(12)7-10(8-11,14-5-2)15-6-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
KWETZSXEFVGRHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(CCl)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)

![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)






![Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13994654.png)
